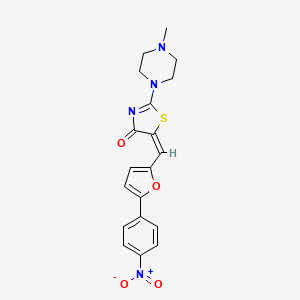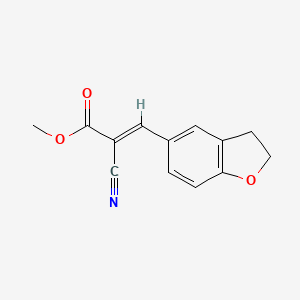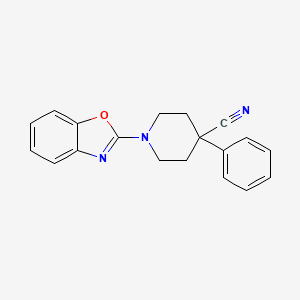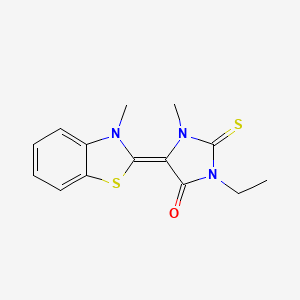![molecular formula C24H23N3O4 B15119475 3,4,5-trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B15119475.png)
3,4,5-trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a complex organic compound that features a trimethoxyphenyl group, an imidazopyridine core, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Imidazopyridine Core: This can be achieved by reacting α-bromoketones with 2-aminopyridines under specific conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through aromatic substitution reactions.
Formation of the Benzamide Moiety: The final step involves coupling the imidazopyridine core with the trimethoxyphenyl group and benzamide moiety under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3,4,5-Trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3,4,5-Trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,4,5-trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase (DHFR) inhibitors.
Combretastatin Derivatives: Potent microtubule targeting agents.
Uniqueness
3,4,5-Trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and drug development.
特性
分子式 |
C24H23N3O4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C24H23N3O4/c1-15-10-11-27-20(12-15)25-21(16-8-6-5-7-9-16)23(27)26-24(28)17-13-18(29-2)22(31-4)19(14-17)30-3/h5-14H,1-4H3,(H,26,28) |
InChIキー |
FBIPGBCUHWYLNC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(3-Chlorophenyl)methyl]amino}-4-[(2,2-dimethoxyethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15119395.png)
![N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B15119397.png)
![5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15119399.png)
![5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119408.png)
![3-Tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15119414.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B15119430.png)
![1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B15119431.png)
![2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide](/img/structure/B15119440.png)

![4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B15119461.png)



